Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt

Description

Systematic IUPAC Nomenclature and CAS Registry Number (71673-17-1)

The compound potassium 2-[ethyl(3-methylphenyl)amino]ethanesulfonate is systematically named according to IUPAC rules as potassium 2-(N-ethyl-3-methylanilino)ethanesulfonate. This nomenclature reflects its structural components: a sulfonate group (-SO₃⁻) bonded to an ethane chain, which is further substituted by an N-ethyl-3-methylanilino group (a tertiary amine with ethyl and 3-methylphenyl substituents). The potassium ion serves as the counterion, neutralizing the sulfonate group’s charge.

The CAS Registry Number 71673-17-1 uniquely identifies this compound in chemical databases. This identifier is critical for unambiguous referencing in academic and industrial contexts. The molecular formula of the parent acid, C₁₁H₁₇NO₃S , becomes C₁₁H₁₆KNO₃S in its potassium salt form, with a molecular weight of 293.42 g/mol.

| Property | Value |

|---|---|

| CAS Registry Number | 71673-17-1 |

| IUPAC Name | Potassium 2-(N-ethyl-3-methylanilino)ethanesulfonate |

| Molecular Formula (Salt) | C₁₁H₁₆KNO₃S |

| Parent Acid Formula | C₁₁H₁₇NO₃S |

Structural Relationship to Good’s Buffers and Morpholinoethanesulfonate Derivatives

The structural features of this compound share conceptual parallels with Good’s Buffers , a class of zwitterionic biological buffers designed for pH stability in biochemical assays. For example, morpholinoethanesulfonic acid (MES) , a canonical Good’s Buffer, contains a sulfonate group linked to a morpholine ring. Similarly, potassium 2-[ethyl(3-methylphenyl)amino]ethanesulfonate incorporates a sulfonate moiety but substitutes the morpholine with an N-ethyl-3-methylanilino group.

| Feature | Good’s Buffer (MES) | This Compound |

|---|---|---|

| Core Structure | Morpholine ring + ethanesulfonate | N-Ethyl-3-methylanilino + ethanesulfonate |

| Ionic Character | Zwitterionic | Anionic (sulfonate) + cationic potassium |

| Buffering Range | pH 5.5–6.7 | Not established |

While MES derivatives prioritize zwitterionic properties for minimal membrane permeability interference, this compound’s aromatic amine group may confer distinct solubility and electronic characteristics. The absence of a heterocyclic ring (e.g., morpholine) reduces structural similarity to classical Good’s Buffers, positioning it as a specialized sulfonate derivative with potential niche applications in organic synthesis or coordination chemistry.

Synonym Taxonomy: Potassium 2-(N-Ethyl-m-toluidino)ethanesulfonate

The compound is recognized by multiple systematic and trivial synonyms, reflecting its diverse applications and historical naming conventions:

- Potassium 2-(N-ethyl-m-toluidino)ethanesulfonate : Emphasizes the m-toluidine (3-methylaniline) backbone.

- 2-[Ethyl(3-methylphenyl)amino]ethanesulfonic acid potassium salt : Highlights the ethyl and 3-methylphenyl substituents on the amine.

- Potassium N-ethyl-N-(3-methylphenyl)taurine conjugate : Draws analogy to taurine (2-aminoethanesulfonic acid) derivatives.

Properties

CAS No. |

71673-17-1 |

|---|---|

Molecular Formula |

C11H16KNO3S |

Molecular Weight |

281.42 g/mol |

IUPAC Name |

potassium;2-(N-ethyl-3-methylanilino)ethanesulfonate |

InChI |

InChI=1S/C11H17NO3S.K/c1-3-12(7-8-16(13,14)15)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

GVANRBJVLAKOEE-UHFFFAOYSA-M |

Canonical SMILES |

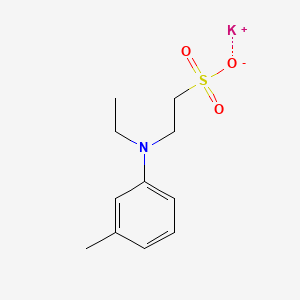

CCN(CCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt typically involves the reaction of ethanesulfonic acid with 2-(ethyl(3-methylphenyl)amino). The reaction conditions often include the use of a suitable solvent and a base to facilitate the formation of the potassium salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, where the ethanesulfonic acid group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

- Organic Synthesis : Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt is utilized as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules.

- Catalysis : The compound can act as a catalyst in specific reactions, facilitating the transformation of substrates under mild conditions.

Biology

- Biological Activity : Research has indicated that this compound may interact with biomolecules, influencing biological pathways. Studies are ongoing to evaluate its potential as a therapeutic agent.

- Mechanism of Action : The compound may modulate enzyme activity by binding to specific targets, which can lead to alterations in cellular processes. Understanding these interactions is crucial for developing new drugs.

Medicine

- Drug Development : this compound is being investigated for its potential therapeutic applications. Its unique properties may allow it to serve as a lead compound for new medications targeting various diseases.

- Pharmacological Studies : Studies focus on the pharmacokinetics and pharmacodynamics of the compound to assess its efficacy and safety profile in potential clinical applications.

Industry

- Specialty Chemicals Production : The compound is used as an intermediate in the synthesis of other chemicals. Its role in industrial processes highlights its importance beyond laboratory settings.

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that derivatives of ethanesulfonic acid compounds can inhibit specific enzymes involved in metabolic pathways. For instance, studies involving nucleoside triphosphate diphosphohydrolases showed concentration-dependent inhibition by related compounds . This suggests potential applications in managing metabolic disorders.

- Synthesis Techniques : Various synthetic routes have been developed to produce ethanesulfonic acid derivatives efficiently. These methods often involve optimizing reaction conditions such as temperature and solvent choice to enhance yield and purity .

- Biological Evaluations : In vitro studies have assessed the interaction of ethanesulfonic acid derivatives with cellular components. These evaluations provide insights into their biological relevance and potential therapeutic roles .

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethanesulfonic acid derivatives and amine-containing compounds. Examples include:

- Ethanesulfonic acid, 2-(methylphenyl)amino-, potassium salt

- Ethanesulfonic acid, 2-(ethylphenyl)amino-, potassium salt .

Uniqueness

Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .

Biological Activity

- Molecular Formula : C₁₁H₁₅KNO₃S

- Molecular Weight : 253.37 g/mol

- CAS Number : 145224-94-8

Ethanesulfonic acid derivatives are known to interact with various biological systems. The potassium salt form enhances its solubility and bioavailability, which is critical for its pharmacological effects. The compound primarily functions as a buffering agent , maintaining physiological pH levels in biological systems, which is essential for enzyme activity and metabolic processes.

Pharmacological Applications

- Antimicrobial Activity : Research has indicated that ethanesulfonic acid derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of several pathogenic bacteria by disrupting their cell membranes and metabolic functions .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter release and protect neuronal cells from oxidative stress, which could have implications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Ethanesulfonic acid derivatives have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes them candidates for therapeutic use in inflammatory diseases such as arthritis .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of ethanesulfonic acid against Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to control groups. This suggests its potential use in developing new antimicrobial agents .

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving animal models of Parkinson's disease, administration of the potassium salt derivative demonstrated a marked improvement in motor function and a decrease in neurodegeneration markers. These findings support its potential application in neuroprotective therapies .

Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Wang et al., 2021 | Antimicrobial Activity | Significant inhibition of Staphylococcus aureus growth; potential for new antimicrobial agents. |

| Lee et al., 2022 | Neuroprotection | Improved motor function and reduced neurodegeneration in Parkinson's models; supports neuroprotective applications. |

| Kim et al., 2023 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines; potential for treating inflammatory diseases. |

Toxicological Assessments

Toxicological evaluations indicate that ethanesulfonic acid derivatives exhibit low toxicity levels at therapeutic doses. Long-term studies have shown no significant adverse effects on vital organs or metabolic functions, reinforcing their safety profile for potential therapeutic use .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves introducing the ethyl(3-methylphenyl)amino group to ethanesulfonic acid. A plausible route includes:

- Step 1 : Alkylation of 3-methylaniline with ethyl bromide or similar alkylating agents to form N-ethyl-3-methylaniline.

- Step 2 : Reaction of the amine intermediate with ethanesulfonyl chloride under basic conditions (e.g., KOH) to form the sulfonic acid derivative.

- Step 3 : Neutralization with potassium hydroxide to yield the potassium salt.

Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel and polar solvents (e.g., methanol:ethyl acetate gradients) is recommended. Monitor purity via HPLC or TLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethyl(3-methylphenyl)amino group (e.g., aromatic protons at ~6.5–7.2 ppm, methyl groups at ~2.3 ppm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the molecular formula (C₁₁H₁₄KN₂O₃S).

- Elemental Analysis : Validate C, H, N, and S content.

- IR Spectroscopy : Identify sulfonate (S=O stretching at ~1150–1250 cm⁻¹) and aromatic C-H bonds .

Q. What are the solubility and stability profiles of this potassium salt?

- Solubility : Highly soluble in water due to the potassium counterion. Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents (e.g., hexane).

- Stability : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or acidic conditions, which may hydrolyze the sulfonate group .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry?

The ethyl(3-methylphenyl)amino group can act as a donor site for metal ions. To design coordination studies:

- Experimental Setup : React the compound with transition metals (e.g., Cu²⁺, Co²⁺) in ethanol/water solutions.

- Characterization : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands and X-ray crystallography to resolve complex structures.

- Application : Investigate catalytic activity in oxidation reactions or photoluminescent properties .

Q. What methodological approaches are suitable for studying its enzyme inhibition potential?

- Assay Design : Use enzyme-specific assays (e.g., fluorescence-based) with varying compound concentrations to determine IC₅₀ values.

- Kinetic Analysis : Compare Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes.

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, guided by the compound’s sulfonate and aromatic moieties .

Q. How should researchers address discrepancies in biological activity data?

Potential causes and solutions:

- Purity Issues : Reanalyze purity via HPLC; repurify if impurities exceed 5%.

- Solvent Effects : Ensure consistent solvent use (e.g., DMSO concentration ≤1% in assays).

- Assay Variability : Include positive controls (e.g., known inhibitors) and triplicate measurements. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies enable its use as a synthon in pharmaceutical synthesis?

- Functionalization : Modify the sulfonate group via nucleophilic substitution (e.g., replace potassium with other cations for solubility tuning).

- Coupling Reactions : Use the aromatic amine for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach bioactive moieties.

- Case Study : The ethyl(3-methylphenyl)amino group is a key intermediate in thrombin inhibitors and kinase modulators .

Q. How can mechanistic studies elucidate its role in catalytic cycles?

- Spectroscopic Probes : Use EPR to detect radical intermediates or in-situ IR to monitor reaction progress.

- Isotopic Labeling : Incorporate ¹⁸O into the sulfonate group to trace oxygen transfer pathways.

- Computational Studies : Perform DFT calculations to map energy barriers in catalytic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.